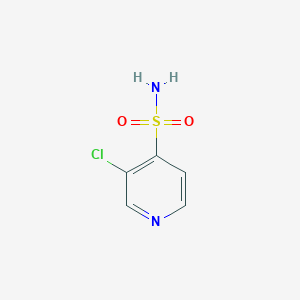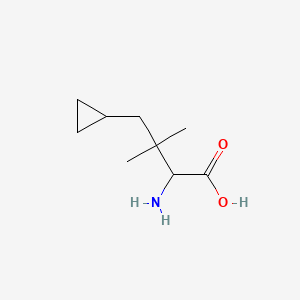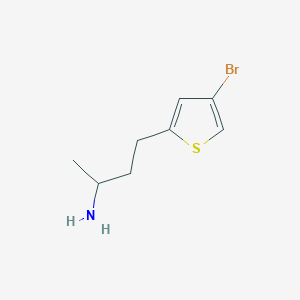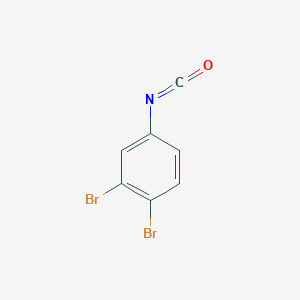
3-Chloropyridine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropyridine-4-sulfonamide is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a sulfonamide group at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-4-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 3-chloropyridine with chlorosulfonic acid, resulting in the formation of the sulfonamide group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloropyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce sulfonic acids.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-Chloropyridine-4-sulfonamide serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: This compound is explored for its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors. Its derivatives have shown promise in antimicrobial and anticancer research.
Industry: In the materials science field, this compound is used as an additive in polymers to enhance their properties. It also finds applications in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Chloropyridine-4-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.
Comparaison Avec Des Composés Similaires
4-Chloropyridine-3-sulfonamide: Similar in structure but with different positional isomerism.
3-Bromopyridine-4-sulfonamide: Bromine replaces chlorine, affecting reactivity and biological activity.
3-Chloropyridine-2-sulfonamide: Another positional isomer with different chemical properties.
Uniqueness: 3-Chloropyridine-4-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its distinct properties make it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H5ClN2O2S |
|---|---|
Poids moléculaire |
192.62 g/mol |
Nom IUPAC |
3-chloropyridine-4-sulfonamide |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
Clé InChI |
MEWAHPNIBYWQQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)





![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)




